REACTION_SMILES
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[CH3:13][CH2:14][O:15][C:16]([CH3:17])=[O:18].[CH3:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[CH3:1][OH:2].[NH2:3][c:4]1[cH:5][cH:6][c:7]([C:10]#[N:11])[n:8][cH:9]1.[OH2:12]>>[O:2]=[C:10]([c:7]1[cH:6][cH:5][c:4]([NH2:3])[cH:9][n:8]1)[NH2:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(N)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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NC(=O)c1ccc(N)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |